5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

Anticoagulation Factor Xa Inhibition Thromboembolic Disease

Researchers probing FLT3-ITD or c-KIT pathways often face compound selectivity issues. This 5-chloro-substituted oxindole-thiophene carboxamide solves this with 91% FLT3 and 87% c-KIT inhibition at 10 µM, while sparing VEGFR2 (12%). - **Validated tool**: 15.6× FXa potency boost vs. non-chlorinated analog (IC50 3.2 µM). - **SAR-matched pair**: Dechlorinated analog available as negative control (GI50 shift from 1.8 µM to 12.5 µM). - **Supply-ready**: In stock for immediate shipment; custom synthesis for gram-scale orders.

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.74
CAS No. 1251552-29-0
Cat. No. B2609036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide
CAS1251552-29-0
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.74
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O
InChIInChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17)
InChIKeyMKMFGPOIUYCOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide: Chemical Identity & Structural Context


5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide (CAS 1251552-29-0) is a synthetic, heterocyclic small molecule that integrates a 5-chlorothiophene carboxamide moiety with a 2-oxoindoline scaffold [1]. This combination links an electron-withdrawing chlorine substituent on the thiophene ring to a hydrogen-bond donor/acceptor oxindole group, creating a distinctive pharmacophore that distinguishes it from non-halogenated or regioisomeric analogs. The compound is catalogued in authoritative small-molecule databases such as ChEMBL and BindingDB, with a molecular weight of 292.74 g/mol and the InChI Key MKMFGPOIUYCOBG-UHFFFAOYSA-N, confirming its unique chemical identity [2][3]. Its structural features make it a candidate for inhibition of enzymes such as coagulation Factor Xa (FXa) and certain kinases, positioning it as a targeted building block for medicinal chemistry not interchangeable with structurally similar alternatives [2].

Pharmacophore
5-Cl thiophene enables halogen bonding in target pockets
Scaffold
Oxindole NH/CO supports H‑bond donor‑acceptor engagement
Identity
Database‑verified entity (ChEMBL, BindingDB)

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide Substitution Risks


Interchanging 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide with structurally similar in-class compounds such as N-(2-oxoindolin-5-yl)thiophene-2-carboxamide (dechlorinated) or N-(2-oxoindolin-5-yl)thiophene-3-carboxamide (regioisomer) introduces significant functional risk, as the 5-chloro substituent and the 2-carboxamide orientation are critical determinants of target binding. In computational docking studies, the chlorine atom on the thiophene ring is predicted to engage in halogen bonding or hydrophobic interactions within ATP-binding pockets of kinases and the S1 sub-pocket of coagulation Factor Xa, interactions that are entirely absent in non-halogenated analogs [1]. Furthermore, regioisomeric variation (e.g., thiophene-3-carboxamide) alters the vector of the carboxamide bond, disrupting the precise geometry required for simultaneous engagement of the oxindole NH and the carbonyl oxygen with catalytic residues . Even minor N-alkylation of the oxindole ring (e.g., N-methyl analog) can eliminate a critical hydrogen-bond donor, leading to a complete loss of activity in certain enzyme inhibition assays [2].

Dechlorinated analogs Loss of 5‑Cl halogen bonding may reduce target affinity
Regioisomeric analogs 3‑carboxamide orientation alters hinge‑binding geometry
N‑alkylated analogs N‑methyl/ethyl blocks oxindole NH hydrogen‑bond donor

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide: Quantitative Differentiation vs. Analogs


FXa Inhibition: Impact of Chlorine and N-Methyl Substituents

In head-to-head biochemical assays for Factor Xa inhibition, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide demonstrated an IC50 of 3.2 µM (3,200 nM), whereas the dechlorinated analog N-(2-oxoindolin-5-yl)thiophene-2-carboxamide exhibited an IC50 of >50 µM (>50,000 nM), representing an at least 15.6-fold improvement in potency attributable to the 5-chloro substituent [1]. Further, the N-methyl derivative N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide showed an IC50 of 18 µM, a 5.6-fold reduction relative to the target compound, underscoring the importance of the free oxindole NH for optimal engagement of the FXa S1 pocket [1].

FXa Inhibition
Head-to-head
IC50 3.2 µM
≥15.6× vs. dechlorinated
Supports chlorine contribution to binding
Recombinant human FXa, fluorogenic assay
Anticoagulation Factor Xa Inhibition Thromboembolic Disease

Kinase Selectivity: 2- vs. 3-Carboxamide Regioisomers

In a panel of 50 human kinases, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide at 10 µM inhibited only FLT3 (91%) and c-KIT (87%), with minimal activity against VEGFR2 (12%) and PDGFRβ (8%) [1]. In contrast, the regioisomeric N-(2-oxoindolin-5-yl)thiophene-3-carboxamide at the same concentration inhibited a broader set of kinases, including VEGFR2 (45%) and FGFR1 (38%), indicating reduced selectivity [1]. This disparity is attributed to the 2-carboxamide geometry directing the oxindole ring into a more restrictive orientation within the FLT3/c-KIT hinge region, minimizing engagement with off-target ATP-binding pockets [1].

Kinase Selectivity
Reported
Target: FLT3 91% / c-KIT 87% / VEGFR2 12%
Regioisomer: FLT3 85% / c-KIT 82% / VEGFR2 45%
Supports FLT3/c-KIT selectivity context
10 µM kinase panel, radiometric detection
Kinase Inhibition Selectivity Cancer Biology

Cellular Antiproliferative Activity: Halogen vs. Dechlorinated/N-Ethyl Analogs

In the MV4-11 (FLT3-ITD positive) AML cell line, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide inhibited proliferation with a GI50 of 1.8 µM, while the dechlorinated analog showed a GI50 of 12.5 µM (6.9-fold difference) [1]. Importantly, against the FLT3 wild-type RS4;11 lymphocytic leukemia line, both compounds exhibited GI50 values >30 µM, confirming that the antiproliferative effect is FLT3-ITD-dependent [1]. The N-ethyl analog demonstrated a GI50 of 4.2 µM in MV4-11 cells, a 2.3-fold reduction compared to the target compound, highlighting that alkylation of the oxindole nitrogen partially disrupts cellular target engagement [1].

Cellular Activity
Head-to-head
GI50 1.8 µM
6.9× vs. dechlorinated
FLT3-ITD‑dependent antiproliferative context
MV4-11 cells, 72 h, CellTiter-Glo
Acute Myeloid Leukemia FLT3 Antiproliferative

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide Optimal Use Cases


FLT3/c-KIT Selective Tool for Leukemia Signaling

The compound's potent inhibition of FLT3 (91% at 10 µM) and c-KIT (87%) with minimal VEGFR2 engagement (12%) makes it an ideal chemical probe for dissecting FLT3-ITD- and c-KIT-driven signaling pathways in acute myeloid leukemia (AML) and mastocytosis models without confounding anti-angiogenic effects [1]. Researchers should use 1–10 µM concentrations in MV4-11 or MOLM-13 cell lines for target engagement studies, replacing less selective, non-chlorinated analogs [1].

SAR Anchor for Halogen Bonding in FXa Inhibitors

Given the 15.6-fold potency boost conferred by the 5-chloro substituent in FXa inhibition assays, this compound serves as a key SAR reference point for medicinal chemistry programs exploring halogen bonding in the FXa S1 pocket [1]. Teams synthesizing novel antithrombotic agents should benchmark new derivatives against this compound's IC50 of 3.2 µM in fluorogenic FXa assays to quantify the contribution of halogen substituents to binding affinity [1].

FBDD Fragment Building Block

The compound's low molecular weight (292.74 g/mol), favorable ligand efficiency metrics, and distinctive 5-chlorothiophene pharmacophore make it a valuable fragment for FBDD campaigns targeting kinases or coagulation factors [1]. Procurement of this specific fragment, rather than a generic oxindole-thiophene analog, ensures that initial library screening hits possess a synthetically tractable vector (chlorine) for subsequent parallel chemistry expansion [1].

Negative Control for Oxindole-Thiophene SAR

The complete loss of cellular FLT3-ITD selectivity for the dechlorinated analog (GI50 shift from 1.8 µM to 12.5 µM) validates this compound's role as a positive control, while the dechlorinated version serves as a matched negative control in the same assay panel [1]. Researchers should include both compounds in any screening cascade to experimentally confirm that observed phenotypes are specifically driven by chlorine-mediated target engagement [1].

Application
Selection Property
Validation Focus
FLT3-ITD AML signaling studies
Kinase selectivity profile (FLT3/c-KIT vs VEGFR2)
Target engagement in MV4-11 cells
FXa halogen bonding SAR
Chlorine-dependent IC50 shift
FXa inhibition assay with dechlorinated control
FBDD fragment libraries
Low MW, synthetic vector (Cl)
Fragment-linking chemistry feasibility
Oxindole-thiophene SAR controls
Matched positive/negative control pair
Cellular FLT3-ITD selectivity confirmation
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